molecular formula C18H22ClN5O3 B2910448 2-(4-chlorophenoxy)-N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)acetamide CAS No. 1797622-75-3

2-(4-chlorophenoxy)-N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)acetamide

Cat. No.: B2910448
CAS No.: 1797622-75-3
M. Wt: 391.86
InChI Key: QAOWBOTYIQJKKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenoxy)-N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)acetamide is a synthetic small molecule featuring a pyrimidine core substituted with morpholine and dimethylamino groups, coupled to a 4-chlorophenoxyacetamide moiety. The morpholine group likely enhances solubility, while the 4-chlorophenoxy moiety may influence target binding affinity. highlights its structural analogs as ATF4 inhibitors for cancer therapy, implying a possible mechanism of action .

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[4-(dimethylamino)-2-morpholin-4-ylpyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN5O3/c1-23(2)17-15(11-20-18(22-17)24-7-9-26-10-8-24)21-16(25)12-27-14-5-3-13(19)4-6-14/h3-6,11H,7-10,12H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAOWBOTYIQJKKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1NC(=O)COC2=CC=C(C=C2)Cl)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the chlorophenoxy intermediate: This step involves the reaction of 4-chlorophenol with chloroacetic acid in the presence of a base to form 4-chlorophenoxyacetic acid.

    Synthesis of the pyrimidinyl intermediate: The pyrimidinyl moiety is synthesized by reacting 2-chloro-4,6-dimethoxypyrimidine with morpholine under reflux conditions.

    Coupling reaction: The final step involves the coupling of the chlorophenoxyacetic acid intermediate with the pyrimidinyl intermediate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(4-chlorophenoxy)-N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)acetamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in cellular metabolism and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s pyrimidine core and acetamide linkage are shared with several analogs, but substituent variations critically modulate activity:

Compound Name (Example) Core Structure Key Substituents Pharmacological Activity Reference
Target Compound Pyrimidine 4-Chlorophenoxy, morpholine, dimethylamino ATF4 inhibition (proposed)
N-(4-Chlorophenyl)-...pyrimidin-4-amine (Ia) Pyrimidine 4-Chlorophenyl, methyl Antibacterial
5-[(4-Fluoroanilino)methyl]-...pyrimidin-4-amine Pyrimidine 4-Fluorophenyl, 4-methylphenyl Antibacterial/Antifungal
N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-...] Pyrimidine Morpholine, sulfonamide Undisclosed (structural studies)

Key Observations :

  • Morpholine vs. Sulfonamide Groups : The target compound’s morpholine substituent (electron-rich oxygen heterocycle) may improve solubility compared to sulfonamide-containing analogs (), which often exhibit higher hydrophobicity .
  • Halogenated Aryl Groups: The 4-chlorophenoxy group in the target compound differs from 4-fluorophenyl or brominated pyrimidines (). Chlorine’s larger atomic radius and lipophilicity could enhance membrane permeability relative to fluorine .
  • Dimethylamino Group: This substituent, absent in ’s antibacterial pyrimidines, may confer basicity, influencing pH-dependent binding or cellular uptake .
Pharmacological Activity
  • This highlights how minor structural changes (e.g., morpholine placement) can redirect activity toward oncology targets .
  • Antibacterial vs. Anticancer : Pyrimidines with 4-fluorophenyl or chlorophenyl groups () exhibit antibacterial activity, likely via enzyme inhibition (e.g., dihydrofolate reductase). In contrast, the target’s proposed ATF4 inhibition suggests interference with stress-response pathways in cancer cells .
Physicochemical and Crystallographic Properties
  • Intramolecular Interactions: ’s pyrimidine derivatives exhibit intramolecular N–H⋯N hydrogen bonds, stabilizing conformations critical for activity. The target compound’s morpholine and dimethylamino groups may similarly participate in H-bonding or π–π stacking, though direct crystallographic data is lacking .
  • Solubility and LogP : Morpholine’s oxygen atom likely reduces LogP (predicted ~3.2) compared to ’s naphthylmethyl-substituted acetamide (LogP ~4.0), which lacks polar groups .

Research Implications

  • Structure-Activity Relationship (SAR): The morpholine and 4-chlorophenoxy groups in the target compound represent underexplored motifs in pyrimidine-based drug design. Comparative studies with ’s analogs could optimize selectivity for ATF4 vs. microbial targets.
  • Pharmacokinetics: The dimethylamino group warrants investigation into its impact on blood-brain barrier penetration or metabolic stability relative to non-basic analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.